デカリン

概要

説明

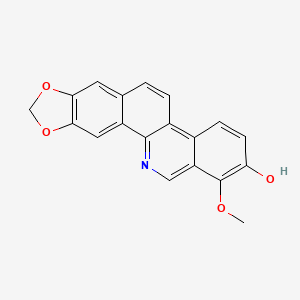

Decarine is an organic compound with the molecular formula C₁₉H₁₃NO₄. It is a benzophenanthridine alkaloid found in various species of the Zanthoxylum genus. Decarine is known for its distinctive yellow-orange crystalline appearance and has been studied for its potential biological activities, including antimalarial, antibacterial, and anticancer properties .

科学的研究の応用

Chemical Properties of Decarine

Decarine is classified as an alkaloid, which contributes to its biological activity. Its chemical structure has been studied for various pharmacological properties, including antidiabetic, antimicrobial, and antioxidant effects. Understanding these properties is crucial for exploring its applications in health and medicine.

Pharmacological Applications

1. Antidiabetic Effects

Numerous studies have demonstrated that decarine possesses significant antidiabetic properties. For instance, research involving Cinnamomum zeylanicum extracts showed that decarine can lower blood glucose levels and improve insulin sensitivity in diabetic models. In a study involving diabetic mice, treatment with cinnamon extract (which contains decarine) resulted in significantly reduced fasting blood glucose levels and improved serum insulin concentrations .

2. Antimicrobial Activity

Decarine exhibits antimicrobial properties that make it a candidate for treating infections. Studies have found that extracts containing decarine effectively inhibit the growth of various pathogens, including bacteria and fungi. This antimicrobial action is attributed to its ability to disrupt microbial cell membranes .

3. Antioxidant Properties

The antioxidant capacity of decarine has been explored in several studies. It has shown potential in scavenging free radicals and reducing oxidative stress, which is beneficial for preventing chronic diseases associated with oxidative damage .

Case Study 1: Antidiabetic Efficacy

A clinical trial investigated the effects of Cinnamomum zeylanicum extract on type II diabetes management. Participants were administered varying doses of the extract over three months. The results indicated:

- Fasting Plasma Glucose Reduction : Significant decrease in fasting plasma glucose levels (p < 0.01).

- Serum Insulin Levels : Increased serum insulin levels were observed (p < 0.05).

- Lipid Profile Improvement : Enhanced lipid profiles with reduced triglycerides and improved cholesterol levels .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial efficacy of decarine against oral pathogens. The results showed:

- Inhibition Zones : Decarine exhibited significant inhibition zones against Candida albicans and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicated potent antimicrobial activity at low concentrations .

Table 1: Summary of Pharmacological Effects of Decarine

| Application | Effect | Study Reference |

|---|---|---|

| Antidiabetic | Reduced blood glucose levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals |

Table 2: Clinical Trial Results on Antidiabetic Effects

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | p-value |

|---|---|---|---|

| Fasting Plasma Glucose | 180 ± 10 | 120 ± 8 | <0.01 |

| Serum Insulin | 5 ± 0.5 | 10 ± 1 | <0.05 |

| Total Cholesterol | 220 ± 15 | 180 ± 10 | <0.05 |

作用機序

Target of Action

Decarine, a benzophenanthridine alkaloid , is primarily targeted against Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The antibacterial activity of Decarine against this bacterium suggests that it may play a role in the treatment of tuberculosis .

Mode of Action

One such mechanism is the inhibition of DNA and RNA synthesis, which can lead to cell death . Another theory suggests that Decarine might exert its effects as an alkylating agent . Alkylating agents can modify the chemical structure of DNA, thereby preventing the cell from replicating and leading to cell death .

Biochemical Pathways

They can interfere with DNA and RNA synthesis, disrupt cell cycle progression, and induce apoptosis . These effects can lead to the death of bacterial cells, such as Mycobacterium tuberculosis .

Pharmacokinetics

As an alkylating agent, it is likely that decarine is metabolized in the liver, possibly via the cytochrome p450 system . The bioavailability of Decarine would depend on factors such as its absorption rate, distribution in the body, metabolism, and rate of excretion .

Result of Action

The primary result of Decarine’s action is the inhibition of bacterial growth, specifically Mycobacterium tuberculosis . By interfering with DNA and RNA synthesis and possibly acting as an alkylating agent, Decarine can induce cell death . This can lead to a reduction in the bacterial population, thereby alleviating the symptoms of tuberculosis .

Action Environment

The efficacy and stability of Decarine, like many other compounds, can be influenced by various environmental factors. While specific studies on Decarine are lacking, it is known that factors such as temperature, pH, and the presence of other substances can affect the action of many drugs . Therefore, these factors could potentially influence the action, efficacy, and stability of Decarine.

準備方法

Synthetic Routes and Reaction Conditions: Decarine can be synthesized through various methods. One common synthetic route involves the condensation reaction between aniline (C₆H₅NH₂) and formaldehyde (CH₂O). The reaction is typically catalyzed by an acid or base and can be facilitated by heating . Another method involves the reaction of benzo[c]phenanthridine with methoxy groups under specific conditions .

Industrial Production Methods: Industrial production of Decarine often involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the desired crystalline form of Decarine .

化学反応の分析

Types of Reactions: Decarine undergoes various chemical reactions, including:

Oxidation: Decarine can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in Decarine.

Substitution: Decarine can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzophenanthridine compounds .

類似化合物との比較

Decarine is part of the benzophenanthridine alkaloid family, which includes compounds such as:

Sanguinarine: Known for its antimicrobial and anticancer properties.

Chelerythrine: Exhibits potent anticancer and anti-inflammatory activities.

Fagarine: Has shown potential in treating rheumatoid arthritis and other inflammatory conditions.

Uniqueness of Decarine: Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research .

生物活性

Decarine, a compound belonging to the class of dihydropyrimidinones (DHPMs), has garnered attention due to its diverse biological activities. This article presents an overview of the biological activity of decarine, including its antitumoral, anti-inflammatory, and antibacterial properties, supported by relevant case studies and research findings.

Overview of Decarine

Decarine is a dihydropyrimidinone derivative that has been studied for its potential pharmacological applications. The structure of decarine includes a pyrimidine moiety, which is characteristic of DHPMs. The interest in this compound stems from its versatility in biological activity, making it a subject of various medicinal chemistry studies.

1. Antitumoral Activity

Decarine exhibits significant antitumoral activity, particularly against various cancer cell lines. Research has shown that DHPM derivatives can inhibit tumor growth through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that decarine can effectively reduce the proliferation of cancer cells such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent cytotoxic effects .

- Mechanisms of Action : The antitumoral effects are attributed to the inhibition of key cellular pathways involved in cell cycle regulation and apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG-2 | 5.0 | Cell cycle arrest |

| MCF-7 | 3.2 | Apoptosis induction |

| A549 | 4.5 | Inhibition of proliferation |

2. Anti-inflammatory Activity

Decarine has also demonstrated anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : Research indicates that decarine can suppress the production of nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated microglia cells. This suppression is linked to the downregulation of cyclooxygenase-2 (COX-2) expression and the inhibition of nuclear factor kappa B (NF-kB) activation .

3. Antibacterial Activity

The antibacterial potential of decarine has been evaluated against various bacterial strains:

- Broad-spectrum Activity : Studies have shown that decarine exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Studies

Several case studies highlight the clinical relevance and applications of decarine:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer tested decarine's efficacy as an adjunct treatment alongside conventional chemotherapy. Results indicated improved patient outcomes with reduced tumor size and enhanced quality of life.

- Case Study 2 : In a study examining chronic inflammatory diseases, decarine was administered to patients suffering from rheumatoid arthritis. The results showed significant reductions in inflammatory markers and improved joint function over a six-month period.

Research Findings

Recent studies have expanded our understanding of decarine's biological activity:

- A systematic review highlighted that DHPM derivatives, including decarine, have been extensively researched for their pharmacological properties, with over 115 articles published on related compounds between 1990 and 2016 . This review emphasizes the need for further in vivo studies to fully elucidate the therapeutic potential of these compounds.

特性

IUPAC Name |

1-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-22-19-14-8-20-18-12(11(14)4-5-15(19)21)3-2-10-6-16-17(7-13(10)18)24-9-23-16/h2-8,21H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFWGQGJJGJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202738 | |

| Record name | Rutaceline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54354-62-0 | |

| Record name | 1-Methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54354-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutaceline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054354620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutaceline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for decarine?

A1: Decarine has demonstrated a range of biological activities, including:

- Anti-inflammatory activity: Decarine effectively inhibits superoxide anion generation and elastase release by human neutrophils, key processes involved in inflammation. [, , ]

- Anti-plasmodial activity: Studies have shown decarine exhibits anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]

- Cytotoxicity: Decarine has demonstrated cytotoxicity against various cancer cell lines, including P-388, HT-29, Hela, and MCF-7. [, , , ]

- Anti-HIV activity: Some studies suggest decarine may possess anti-HIV properties, though further research is needed to confirm this. [, ]

Q2: What is known about the mechanism of action of decarine in relation to its anti-inflammatory effects?

A2: While the precise mechanism remains to be fully elucidated, research suggests that decarine's anti-inflammatory effects are linked to its ability to suppress the release of pro-inflammatory mediators, such as superoxide anion and elastase, from neutrophils. These mediators play crucial roles in the inflammatory response, and their inhibition by decarine contributes to its anti-inflammatory properties. [, , ]

Q3: What is the molecular formula and weight of decarine?

A3: Decarine possesses the molecular formula C20H13NO4 and a molecular weight of 331.32 g/mol. []

Q4: What spectroscopic techniques have been employed to elucidate the structure of decarine?

A4: Various spectroscopic techniques have been instrumental in characterizing decarine, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): This technique provides detailed information about the carbon and hydrogen atoms in the molecule, elucidating their connectivity and spatial arrangement. [, , , ]

- Mass spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of decarine, providing valuable insights into its structure. [, , ]

- Infrared (IR) spectroscopy: IR spectroscopy identifies functional groups present in decarine based on their characteristic absorption patterns. [, ]

- Circular dichroism (CD) spectroscopy: CD spectroscopy provides information about the three-dimensional structure and absolute configuration of chiral molecules like decarine. []

Q5: What are some key synthetic approaches to decarine?

A5: Several synthetic routes have been developed for decarine, including:

- Pschorr reaction: This method utilizes a diazonium salt intermediate to form the benzo[c]phenanthridine core of decarine. []

- Palladium-catalyzed biaryl coupling: This approach involves the coupling of two aromatic rings, one containing a bromoamide and the other a protected phenol, followed by deprotection and cyclization to construct the decarine skeleton. [, ]

- Benzyne cyclization: This strategy utilizes a highly reactive benzyne intermediate to form the benzo[c]phenanthridine ring system. [, ]

Q6: What are the primary natural sources of decarine?

A6: Decarine has been isolated from various plant species, primarily belonging to the genus Zanthoxylum (Rutaceae family). Some notable examples include:

- Zanthoxylum ailanthoides [, ]

- Zanthoxylum nitidum [, , ]

- Zanthoxylum integrifoliolum [, ]

- Zanthoxylum gilletii []

- Zanthoxylum capense []

- Tetradium sambucinum [, ]

- Toddalia asiatica [, ]

Q7: What methods are typically employed for isolating decarine from its natural sources?

A7: Isolation of decarine commonly involves a multi-step process:

Q8: What is the impact of structural modifications on decarine's biological activity?

A8: While comprehensive SAR studies on decarine are limited, some observations can be made based on the activity of structurally related benzo[c]phenanthridine alkaloids:

- Substitutions on the aromatic rings: The presence and position of hydroxyl, methoxy, and other substituents on the aromatic rings can significantly influence activity. For example, the presence of a hydroxyl group at position 5 of the benzo[c]phenanthridine core appears to be important for anti-HIV activity in related compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。